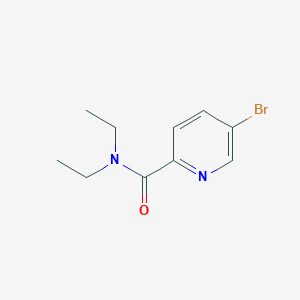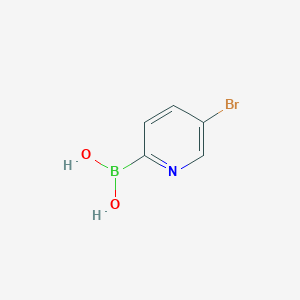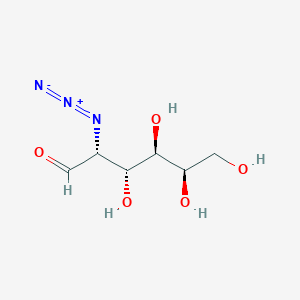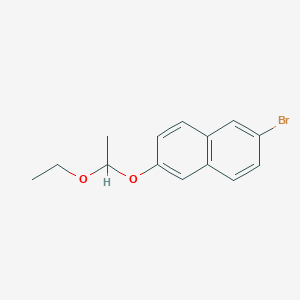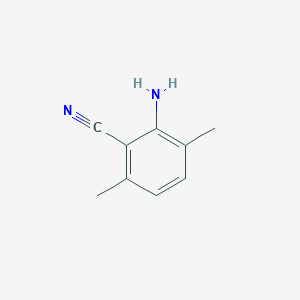
3-Bromo-2-chlorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chlorophenylacetic acid, also referred to as 3-Bromo-2-chloro-p-toluic acid, is an organic compound with the chemical formula C8H6BrClO2. It is a colorless solid that is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals. It is also used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Chemical Synthesis and Reactivity
Halogenated phenylacetic acids, including derivatives similar to 3-Bromo-2-chlorophenylacetic acid, have been studied for their reactivity and role in chemical syntheses. For instance, halogenated phenylacetic acids are used as intermediates in the synthesis of more complex molecules. The study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids highlights the impact of halogenation on the chemical properties of these compounds, which is crucial for designing synthesis pathways for pharmaceuticals and organic materials (Srivastava et al., 2015).
Coordination Chemistry and Chiral Resolution
The coordination chemistry involving alpha-halo carboxylic acids demonstrates their utility in chiral resolution processes. For example, the resolution of racemic alpha-bromo-2-chlorophenylacetic acid using a chiral acid showcases the potential of halogenated phenylacetic acids in enantiomeric separation, which is vital for the pharmaceutical industry to produce enantiomerically pure compounds (Xu et al., 2005).
Environmental Chemistry and Toxicology
Studies on haloacetic acids, which are structurally related to this compound, focus on their occurrence as water contaminants and their toxicological profiles. Research demonstrates the importance of monitoring and understanding the environmental impact and health implications of such compounds in water sources (Xue et al., 2016).
Safety and Hazards
The safety information for 3-Bromo-2-chlorophenylacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-(3-bromo-2-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIASDIYIMXQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




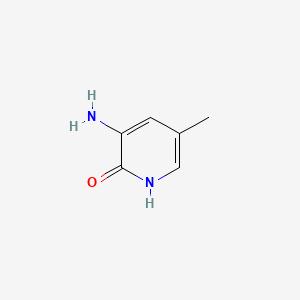


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
